tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Catalog No.
S910576
CAS No.
886766-65-0
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

CAS Number

886766-65-0

Product Name

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 3-(2-methylphenyl)piperazine-1-carboxylate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3

InChI Key

CHXGDOMEQWLRFR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CN(CCN2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C2CN(CCN2)C(=O)OC(C)(C)C

Tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an o-tolyl moiety, and a piperazine ring. Its molecular formula is C16H24N2O2C_{16}H_{24}N_{2}O_{2} and it has a molecular weight of 276.37 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various organic syntheses.

Typical of piperazine derivatives:

  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can produce alcohols or amines when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The o-tolyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions make the compound versatile for further synthetic modifications and applications in drug development.

Research indicates that tert-butyl 3-(o-tolyl)piperazine-1-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. Its structural features may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate typically involves:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of piperazine with an appropriate carboxylic acid derivative, such as tert-butyl chloroformate.
  • Introduction of the o-Tolyl Group: The o-tolyl moiety can be introduced via nucleophilic substitution on the piperazine nitrogen or through coupling reactions with o-tolyl halides.
  • Purification: The final product is usually purified through techniques such as column chromatography to ensure high yield and purity.

Tert-butyl 3-(o-tolyl)piperazine-1-carboxylate has several applications:

  • Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: The compound acts as a building block in synthesizing more complex molecules, including agrochemicals and other specialty chemicals.

Studies on the interaction of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate with biological macromolecules suggest that it may interact with specific receptors or enzymes, potentially modulating their activity. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with tert-butyl 3-(o-tolyl)piperazine-1-carboxylate, including:

  • Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate: This compound differs by having a methoxymethyl group instead of an o-tolyl group.
  • Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate: Features a cyclopropylmethyl group, providing different steric and electronic properties.
  • Tert-butyl 3-benzylpiperazine-1-carboxylate: Contains a benzyl substituent, which may impart distinct biological activities compared to the o-tolyl derivative.

Uniqueness

The uniqueness of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This specificity may lead to unique therapeutic profiles compared to other similar compounds.

XLogP3

2.3

Dates

Modify: 2023-08-16

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